Cas no 1464-53-5 (1,3-Butadiene Diepoxide)
1,3-Butadiene Diepoxide Chemical and Physical Properties
Names and Identifiers
-
- Diepoxybutane
- 1,3-Butadiene diepoxide
- 1,2:3,4-Diepoxybutane
- 1,2,3,4-DIEPOXYBUTANE
- 1,2:3,4-Diepoxybutane Solution
- Butadiene diepoxide
- 1,1'-bi(ethylene oxide)
- R 181
- M 8838
- CB 1181
- Bioxiran
- Bioxirane
- ENT-26592
- alkylepoxides
- Butadiendioxyd
- Dioxybutadiene
- Q5274970
- Butane, 1,2:3,4-diepoxy-, (.+/-.)-
- Butadiendioxyd [German]
- Butane diepoxide
- NSC 629
- 1,3,4-Diepoxybutane
- B0234
- 564-00-1
- NS00024792
- 2,2'-Bioxirane, (R*,R*)-(.+/-.)-
- NCI60_009412
- CCRIS 234
- 2,2 inverted exclamation marka-Bioxirane
- 1,3-Butadiene diepoxide, analytical standard
- J-640017
- 5-(DimEtNmEt)furfuryl alcohol HCl
- BRN 0079833
- 60OB65YNAB
- Butadiene dioxide
- UNII-60OB65YNAB
- CHEBI:23704
- 1,2:3,4-dianhydrothreitol
- NSC629
- InChI=1/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
- ZFIVKAOQEXOYFY-UHFFFAOYSA-
- Butane, 1,2:3,4-diepoxy-
- 1,2:3,4-Butadiene diepoxide
- 1,4-Diepoxybutane
- J-800012
- 1464-53-5
- CHEMBL1964283
- 1,3-Butadiene diepoxide, 97%
- FT-0606590
- 1,1'-Bi[ethylene oxide]
- D,L-1,2:3,4-Diepoxybutane
- Butane,2:3,4-diepoxy-
- HSDB 4046
- EINECS 215-979-1
- WLN: T3OTJ B- BT3OTJ
- Threitol,2:3,4-dianhydro-
- DTXSID0041307
- AKOS017342854
- 1,2,3,4-Diepoxybutane DL
- ERYTHRITHOL ANHYDRIDE (OLD NAME); 1,3-BUTADIENE DIEPOXIDE
- 298-18-0
- CS-0377906
- 2-(oxiran-2-yl)oxirane
- 2,4-Diepoxybutane
- NSC-629
- D,L-Diepoxybutane
- D3410
- 2,2'-Bioxirane
- RCRA waste no. U085
- AI3-26592
- J-503880
- (A+/-)-1,2;3,4-diepoxy-butane
- Threitol, 1,2:3,4-dianhydro-
- RCRA waste number U085
- 5-19-01-00185 (Beilstein Handbook Reference)
- 1,2:3,4-diepoxy-butane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane; Bioxirane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane
- (2S)-2-[(2S)-oxiran-2-yl]oxirane
- 1,1'Bi(ethylene oxide)
- 1,2:3,4Butadiene diepoxide
- 2,2'Bioxirane
- 1,3Butadiene diepoxide
- 1,2-3,4-diepoxybutane
- 1,2:3,4Diepoxybutane
- Threitol, 1,2:3,4dianhydro
- DTXCID90455
- butadiene bisoxide
- 215-979-1
- 1,3-Butadiene Diepoxide
-
- MDL: MFCD00005120
- Inchi: 1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
- InChI Key: ZFIVKAOQEXOYFY-UHFFFAOYSA-N
- SMILES: O1CC1C1CO1
- BRN: 79831
Computed Properties
- Exact Mass: 86.03680
- Monoisotopic Mass: 86.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 61.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 25.1
Experimental Properties
- Color/Form: Light yellow liquid
- Density: 1.113
- Melting Point: 2-4 ºC
- Boiling Point: 56-58 ºC
- Flash Point: 46 ºC
- Refractive Index: 1.434
- Water Partition Coefficient: Soluble in water (1000 g/L).
- PSA: 25.06000
- LogP: -0.21600
- Merck: 3676
- Vapor Pressure: 25 mm Hg ( 56 °C)
- Solubility: Soluble in water and ethanol.
- Specific Rotation: 0°(neat)
1,3-Butadiene Diepoxide Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H226-H301-H310+H330-H315-H319-H335-H340-H351
- Warning Statement: P201-P202-P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P308+P313-P403+P233-P405-P501
- Hazardous Material transportation number:UN 3384 6.1/PG 1
- WGK Germany:1
- Hazard Category Code: R34;R45;R46;R24/25
- Safety Instruction: S53; S45
- FLUKA BRAND F CODES:8-10-18
- RTECS:EJ8225000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Risk Phrases:R34; R45; R46; R24/25
- Packing Group:II
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-6°C
1,3-Butadiene Diepoxide Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,3-Butadiene Diepoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D141134-1ml |
1,3-Butadiene Diepoxide |
1464-53-5 | 1000μg/ml,in Purge and Trap Methanol | 1ml |
¥463.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D141134-5ml |
1,2:3,4-Diepoxybutane |
1464-53-5 | 1000μg/ml,in Purge and Trap Methanol | 5ml |
¥1,569.00 | 2021-05-21 | |
| BAI LING WEI Technology Co., Ltd. | B0234-5ML |
1,2:3,4-Diepoxybutane |
1464-53-5 | 95.0%(GC) | 5ML |
¥ 2990 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030358-1ml |
1,3-Butadiene Diepoxide |
1464-53-5 | 1000μg/ml in Methanol | 1ml |
¥557 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030358-5ml |
1,3-Butadiene Diepoxide |
1464-53-5 | 1000μg/ml in Methanol | 5ml |
¥2354 | 2024-05-25 | |
| TRC | B754510-0.25mg |
1,3-Butadiene Diepoxide |
1464-53-5 | 0.25mg |
$ 45.00 | 2022-06-06 | ||
| TRC | B754510-1g |
1,3-Butadiene Diepoxide |
1464-53-5 | 1g |
$ 77.00 | 2023-09-08 | ||
| TRC | B754510-2.5g |
1,3-Butadiene Diepoxide |
1464-53-5 | 2.5g |
$ 109.00 | 2023-09-08 | ||
| TRC | B754510-5g |
1,3-Butadiene Diepoxide |
1464-53-5 | 5g |
$ 140.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D849799-1g |
1,2:3,4-Diepoxybutane Solution |
1464-53-5 | 95% | 1g |
590.00 | 2021-05-17 |
1,3-Butadiene Diepoxide Suppliers
1,3-Butadiene Diepoxide Related Literature
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1. 547. Some reactions of 1 : 2–3 : 4-diepoxybutaneW. F. Beech J. Chem. Soc. 1951 2483
-
2. 464. The reactions of certain epoxides in aqueous solutionsW. C. J. Ross J. Chem. Soc. 1950 2257
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Nicholas M. Butler,Rudi Hendra,John B. Bremner,Anthony C. Willis,Leonardo Lucantoni,Vicky M. Avery,Paul A. Keller Org. Biomol. Chem. 2018 16 6006
-
Yifan Guo,Ziying Lv,Yiru Huo,Lijie Sun,Shuo Chen,Zenghe Liu,Chuanglong He,Xiaoping Bi,Xianqun Fan,Zhengwei You J. Mater. Chem. B 2019 7 123
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Jing Yang,Bingquan Wang,James F. Rusling Mol. BioSyst. 2005 1 251
Additional information on 1,3-Butadiene Diepoxide
Introduction to 1,3-Butadiene Diepoxide (CAS No. 1464-53-5) and Its Emerging Applications in Modern Chemistry
1,3-Butadiene Diepoxide, with the chemical identifier CAS No. 1464-53-5, is a significant compound in the realm of specialty chemicals, renowned for its versatile reactivity and broad utility across multiple industrial and research domains. This epoxide derivative of butadiene has garnered considerable attention in recent years due to its pivotal role in the synthesis of novel polymers, pharmaceuticals, and advanced materials. The compound's unique structural features—specifically its bifunctional epoxy groups—endow it with exceptional capabilities in polymerization reactions, cross-linking processes, and as a precursor in fine chemical manufacturing.
The chemistry of 1,3-Butadiene Diepoxide is deeply rooted in the principles of organic synthesis and polymer science. As a diepoxide, it exhibits remarkable reactivity toward nucleophiles, making it an invaluable intermediate in the production of high-performance resins, adhesives, and coatings. Recent advancements in polymer chemistry have leveraged this compound to develop next-generation thermosetting resins with enhanced thermal stability and mechanical strength. These resins find applications in aerospace components, automotive parts, and high-end electronics, where durability and performance are paramount.
In the pharmaceutical sector, 1,3-Butadiene Diepoxide has emerged as a critical building block for synthesizing complex molecular architectures. Its epoxy functionality allows for precise functionalization, enabling the construction of pharmacophores with tailored biological activities. Researchers have utilized this compound to develop novel drug candidates targeting various therapeutic areas, including oncology and anti-inflammatory treatments. The ability to incorporate diverse substituents into the 1,3-Butadiene Diepoxide framework has opened new avenues for medicinal chemistry innovation.
One of the most compelling aspects of 1,3-Butadiene Diepoxide is its role in green chemistry initiatives. The demand for sustainable chemical processes has spurred interest in optimizing the synthesis and application of this compound to minimize environmental impact. Recent studies have explored catalytic methods for producing 1,3-Butadiene Diepoxide with higher yields and reduced byproduct formation. Additionally, researchers are investigating its potential as a monomer in bio-based polymers, aligning with global efforts to transition toward renewable materials.
The material science applications of 1,3-Butadiene Diepoxide are equally impressive. Its capacity to form cross-linked networks makes it an excellent candidate for creating advanced composites with superior properties such as flame retardancy and chemical resistance. These composites are increasingly employed in construction materials, electrical insulation systems, and protective coatings for industrial equipment. The compound's compatibility with other monomers also allows for the design of hybrid polymers that combine the benefits of multiple material systems.
From an industrial perspective, the production and handling of 1,3-Butadiene Diepoxide (CAS No. 1464-53-5) require stringent quality control measures to ensure consistency and safety. Manufacturers must adhere to rigorous standards to maintain product purity and efficacy across various applications. Innovations in process engineering have enabled more efficient production methods, reducing costs while improving yield. These advancements underscore the compound's economic importance and its role as a cornerstone material in modern chemical manufacturing.
The future prospects for 1,3-Butadiene Diepoxide are bright, driven by ongoing research into its potential applications in nanotechnology and smart materials. Researchers are exploring its use as a functional monomer in conductive polymers and self-healing materials, which could revolutionize industries ranging from electronics to healthcare. As our understanding of this compound deepens, new possibilities will continue to emerge, solidifying its position as a key player in the evolution of advanced chemical solutions.
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